2,3-Butadien-1-ol
Overview
Description
It is a liquid at room temperature and has a molecular weight of 70.09 g/mol . This compound is characterized by the presence of both an alcohol group and a conjugated diene system, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2,3-Butadien-1-ol involves the reaction of propargyl alcohol with paraformaldehyde in the presence of copper(I) iodide and diisopropylamine in tetrahydrofuran (THF) . The reaction mixture is heated to reflux for 24 hours, followed by workup involving acidification and extraction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to the reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2,3-Butadien-1-ol undergoes various types of chemical reactions, including:
Coupling Reactions: These reactions involve the formation of carbon-carbon bonds, often using palladium catalysts.
Cyclization Reactions: These reactions lead to the formation of cyclic compounds.
Oxidation and Reduction: The alcohol group can be oxidized to form aldehydes or carboxylic acids, and the diene system can undergo reduction.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to form carbon-carbon bonds.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
Coupling Reactions: Formation of complex organic molecules with extended carbon chains.
Cyclization Reactions: Formation of cyclic compounds, which can be further functionalized.
Oxidation and Reduction: Formation of aldehydes, carboxylic acids, or reduced hydrocarbons.
Scientific Research Applications
2,3-Butadien-1-ol is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Material Science: In the development of new materials with specific properties.
Pharmaceuticals: As a building block for the synthesis of bioactive compounds.
Chemical Biology: In the study of biochemical pathways and enzyme mechanisms.
Mechanism of Action
The mechanism of action of 2,3-Butadien-1-ol involves its reactivity due to the presence of both an alcohol group and a conjugated diene system. The alcohol group can participate in hydrogen bonding and nucleophilic substitution reactions, while the diene system can undergo cycloaddition reactions . These properties make it a versatile compound in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: A simple diene without an alcohol group.
2-Butyn-1-ol: An alkyne with an alcohol group.
3-Buten-1-ol: An alkene with an alcohol group.
Uniqueness
2,3-Butadien-1-ol is unique due to the presence of both an alcohol group and a conjugated diene system, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and other scientific research applications .
Properties
InChI |
InChI=1S/C4H6O/c1-2-3-4-5/h3,5H,1,4H2 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKCVRNKAPHWJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
70.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18913-31-0 | |
Record name | 2,3-Butadien-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018913310 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 18913-31-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 2,3-Butadien-1-ol?
A1: this compound is characterized by its allene moiety (C=C=C) and a primary alcohol group (-OH). This structure makes it a versatile building block for synthesizing more complex molecules.
Q2: How can this compound be synthesized?
A2: A recent study highlights a copper-catalyzed synthesis of functionalized terminal allenes, including this compound, from 1-alkynes using CuI, paraformaldehyde, and diisopropylamine. [] This method offers a scalable and efficient route to access gram-scale quantities of the compound.
Q3: What is the significance of the allene functionality in this compound for organic synthesis?
A3: The allene group provides a unique reactive site for various chemical transformations. For instance, this compound can undergo cyclization reactions with electrophiles like aryl iodides in the presence of palladium catalysts, leading to the formation of heterocyclic compounds like oxazolidines. [] These reactions highlight the potential of this compound as a valuable synthon in constructing diverse molecular scaffolds.
Q4: How does the presence of the hydroxyl group in this compound influence its reactivity?
A4: The hydroxyl group can participate in reactions and influence the stereochemical outcome of transformations involving the allene moiety. Research on the reduction of various unsaturated compounds, including this compound, using different catalysts like Lindlar Pd, Pd–BaSO4, and Pt–C, revealed interesting selectivity patterns. [] This suggests that the hydroxyl group might play a role in directing the interaction of the molecule with catalyst surfaces.
Q5: Are there any studies on the conformational preferences of this compound?
A5: Yes, both microwave spectroscopy and ab initio SCF MO calculations have been employed to understand the conformational landscape of this compound. [, ] These studies provide insights into the preferred spatial arrangements of the molecule and the influence of intramolecular hydrogen bonding involving the hydroxyl group.
Q6: Has this compound been used in the synthesis of any specific classes of compounds?
A6: A notable example is the cobalt-catalyzed reaction of this compound carbonates with cyclic C-aryl nitrones. [] This tandem process involves C–H activation followed by a dipolar cycloaddition, ultimately yielding complex spirocyclic isoindolines and pyrrolidines. The reaction showcases the ability of this compound derivatives to participate in complex multi-step transformations, leading to structurally diverse and potentially valuable compounds.
Q7: Are there any known silicon-containing derivatives of this compound?
A7: Yes, 4-(dimethylphenylsilyl)buta-2,3-dien-1-ol has been synthesized and investigated for its alkylation reactions. [, ] This derivative highlights the possibility of incorporating silicon-based functional groups into the this compound framework, potentially opening avenues for further chemical modifications and applications.
Q8: What analytical techniques are commonly used to characterize this compound and its derivatives?
A8: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to identify and characterize this compound and its derivatives. [] In particular, in situ 1H NMR spectroscopy, especially when coupled with parahydrogen (p-H2), allows for the real-time monitoring of hydrogenation reactions involving this compound derivatives and provides valuable information about the stereochemistry of the products formed. []
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